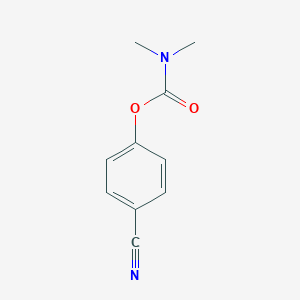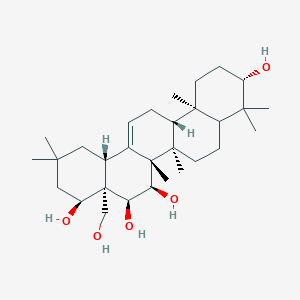
4-Cyanophenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl dimethylcarbamate, also known as CDC, is a widely used carbamate insecticide. It belongs to the family of N-methyl carbamates, which are commonly used in agriculture to control pests. CDC is known for its broad-spectrum activity against a wide range of insect pests, making it a popular choice for farmers and pest control professionals.
Mécanisme D'action
4-Cyanophenyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the insect's nervous system, causing overstimulation and ultimately paralysis.
Biochemical and Physiological Effects:
4-Cyanophenyl dimethylcarbamate has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal functioning of the insect's nervous system, leading to paralysis and death. It also affects the insect's metabolism, causing a decrease in energy production and a buildup of toxic byproducts.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyanophenyl dimethylcarbamate has several advantages and limitations for use in lab experiments. Its broad-spectrum activity makes it useful for studying the effects of pesticides on a wide range of insect pests. However, its toxicity to non-target organisms can make it difficult to use in certain experiments. Additionally, its high solubility in organic solvents can make it difficult to handle and store.
Orientations Futures
There are several future directions for research on 4-Cyanophenyl dimethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the mechanisms of pesticide resistance in insects, which could lead to the development of new strategies for pest control. Finally, there is a need for more research on the environmental impact of 4-Cyanophenyl dimethylcarbamate and other pesticides, particularly on non-target organisms and ecosystems.
Méthodes De Synthèse
4-Cyanophenyl dimethylcarbamate can be synthesized by reacting 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
4-Cyanophenyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used to study the effects of pesticides on the environment, the toxicity of pesticides to non-target organisms, and the mechanisms of pesticide resistance in insects.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
(4-cyanophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
Clé InChI |
RVNOLYCJCKJRMO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
SMILES canonique |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)


![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)